molecular formula C8H13N3O B2574233 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225144-75-0

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2574233
CAS No.: 2225144-75-0
M. Wt: 167.212
InChI Key: CTKBWXALLYMFRH-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a unique compound belonging to the class of bicyclic structures. These structures are known for their rigidity and stability, making them valuable in various fields of scientific research and industrial applications. The compound’s azidomethyl group adds to its reactivity, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.

Mode of Action

It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.

Pharmacokinetics

Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.

Result of Action

It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .

Action Environment

It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of various derivatives. The reaction is often carried out under photochemical conditions using blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in high yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. The use of specialized equipment and glassware is necessary to handle the reaction conditions efficiently. The process can be optimized by adjusting solvent conditions, such as using acetonitrile to improve yields .

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The azidomethyl group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles.

    Cycloaddition Reactions: Photochemical conditions with blue LED irradiation.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, amines, and more complex polycyclic structures.

Scientific Research Applications

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the azidomethyl group, which imparts additional reactivity compared to other bicyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBWXALLYMFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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